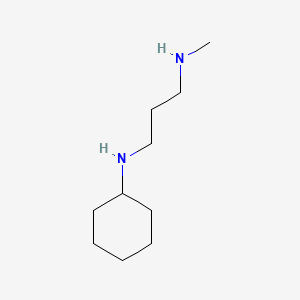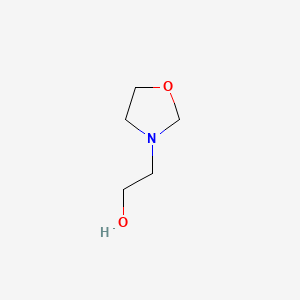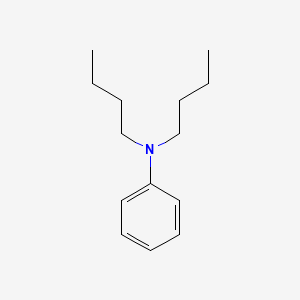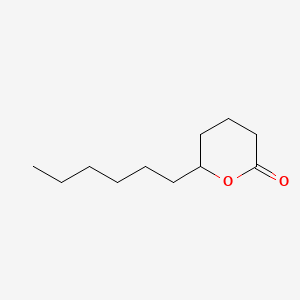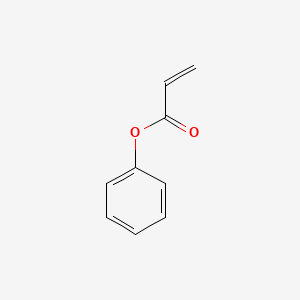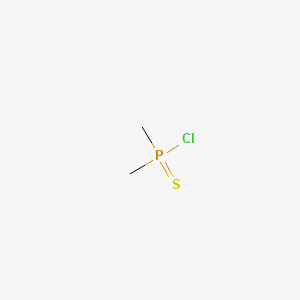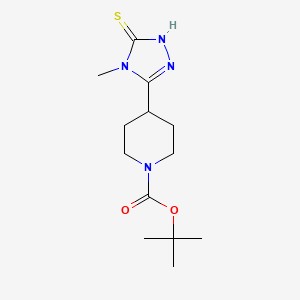
Tert-butyl 4-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-YL)tetrahydro-1(2H)-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-YL)tetrahydro-1(2H)-pyridinecarboxylate is a useful research compound. Its molecular formula is C13H22N4O2S and its molecular weight is 298.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Amine Exchange Reactions
The compound participates in amine exchange reactions with amino acids, leading to the formation of specific acetate and propanoate derivatives. These reactions highlight its potential as a versatile intermediate for synthesizing more complex molecules (Sun Min’yan’ et al., 2010).
Larvicidal and Antimicrobial Activities
Derivatives of this compound have been synthesized and shown to possess larvicidal and antimicrobial activities, suggesting their potential in developing new pest control agents and antimicrobial compounds (C. Kumara et al., 2015).
Intramolecular Cyclization
The compound's derivatives undergo intramolecular cyclization, a method for annelation of thiadiazine and thiadiazole rings, indicating its utility in constructing complex heterocyclic structures (A. Kolodina & A. V. Lesin, 2009).
Coupling Reactions
It has been used in palladium-catalyzed coupling reactions with arylboronic acids, producing a series of derivatives. This application demonstrates its potential in facilitating diverse chemical syntheses (D. Wustrow & L. Wise, 1991).
Reactivity Studies
Research on the compound's reactivity has provided insights into the formation of pyrazolo-[5,1-c][1,2,4]triazine derivatives, expanding our understanding of its chemical behavior and potential applications in developing biologically active molecules (L. Mironovich & D. Shcherbinin, 2014).
Synthesis of Anticancer Drug Intermediates
The compound has been identified as an important intermediate in the synthesis of small molecule anticancer drugs, highlighting its significance in pharmaceutical research and drug development (Binliang Zhang et al., 2018).
Propriétés
IUPAC Name |
tert-butyl 4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S/c1-13(2,3)19-12(18)17-7-5-9(6-8-17)10-14-15-11(20)16(10)4/h9H,5-8H2,1-4H3,(H,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFMQMVGMYAMBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NNC(=S)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

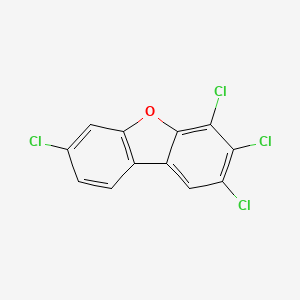
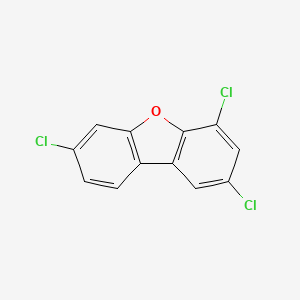
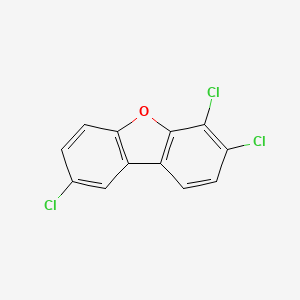
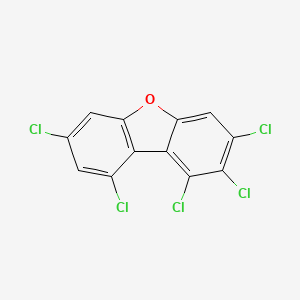
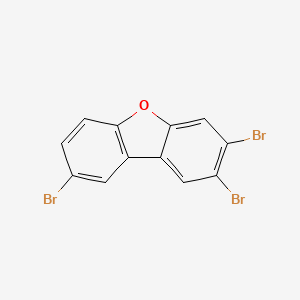
![2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid](/img/structure/B1345178.png)
